Cas no 795-01-7 (N-(5-ethyl-2-methylphenyl)-4-(morpholin-4-yl)butanamide)

795-01-7 structure
Product name:N-(5-ethyl-2-methylphenyl)-4-(morpholin-4-yl)butanamide
N-(5-ethyl-2-methylphenyl)-4-(morpholin-4-yl)butanamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-ethyl-2-methylphenyl)-4-(morpholin-4-yl)butanamide
- DTXSID20229716
- gamma-Morpholino-3-aethyl-6-methyl-butyranilid
- 4-Morpholinebutyro-o-toluidide, 5'-ethyl-
- gamma-Morpholino-3-aethyl-6-methyl-butyranilid [German]
- 4-Morpholinebutanamide, N-(5-ethyl-2-methylphenyl)-
- 5'-Ethyl-2'-methyl-4-morpholinebutyranilide
- 795-01-7
- BRN 1081508
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- Inchi: InChI=1S/C17H26N2O2/c1-3-15-7-6-14(2)16(13-15)18-17(20)5-4-8-19-9-11-21-12-10-19/h6-7,13H,3-5,8-12H2,1-2H3,(H,18,20)
- InChI Key: ZUILUKTXOMAIMV-UHFFFAOYSA-N
- SMILES: CCC1=CC(=C(C=C1)C)NC(=O)CCCN2CCOCC2
Computed Properties
- Exact Mass: 290.19958
- Monoisotopic Mass: 290.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 41.57
N-(5-ethyl-2-methylphenyl)-4-(morpholin-4-yl)butanamide Related Literature
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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2. Book reviews
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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